2-(1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide
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Overview
Description
The compound contains several functional groups including a triazolopyrimidine, azetidine, carboxamide, and thiazole. Triazolopyrimidines are a class of compounds that have been widely studied for their diverse biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity . Azetidines are four-membered heterocyclic compounds that are used in drug discovery due to their ability to mimic the conformation of bioactive peptides . Carboxamides are functional groups that are often found in pharmaceuticals and have a wide range of biological activities . Thiazoles are sulfur and nitrogen-containing heterocycles that are found in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The triazolopyrimidine, azetidine, and thiazole rings would all contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the carboxamide could undergo hydrolysis, and the azetidine ring could undergo ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of several nitrogen and oxygen atoms could result in the compound being able to form hydrogen bonds, which could affect its solubility and boiling point .Scientific Research Applications
Synthesis and Chemical Properties
- Research on heteroaromatic azido compounds, such as 1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines, highlights the significance of the triazole-fused compounds in synthesizing various heterocyclic frameworks, which could be relevant to understanding the chemistry of the specified compound (Westerlund, 1980).
- The preparation of 2-benzyl-vtriazolo[4,5-d]pyrimidine derivatives, as studied by Albert and Thacker (1972), demonstrates the potential for diverse chemical modifications in triazolo pyrimidine structures, which may apply to the compound (Albert & Thacker, 1972).
Antitumor and Antimicrobial Activities
- A study on the synthesis of substituted pyrazoles with antitumor and antimicrobial activities, incorporating similar heterocyclic structures, indicates potential biomedical applications for compounds like the one in focus (Riyadh, 2011).
Molecular Synthesis and Structural Analysis
- The synthesis of triazolo[4,3-a]pyrimidines by rearrangement, as explored by Lashmanova et al. (2019), may provide insights into the structural transformations and reactivity of similar triazolo pyrimidine compounds (Lashmanova et al., 2019).
- Lahmidi et al. (2019) focused on the synthesis and characterization of novel pyrimidine derivatives, including X-ray diffraction and spectroscopic techniques, which might be applicable for understanding the structural and chemical properties of the compound (Lahmidi et al., 2019).
Potential Pharmacological Applications
- The synthesis and evaluation of pyrazolopyrimidines as anticancer and anti-5-lipoxygenase agents, as researched by Rahmouni et al. (2016), suggest the therapeutic relevance of pyrimidine derivatives in medical research, which might extend to the compound of interest (Rahmouni et al., 2016).
Mechanism of Action
Target of Action
Similar compounds with a [1,2,3]triazolo[4,5-d]pyrimidine core have been reported to target theEpidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation .
Mode of Action
Compounds with similar structures have been shown to inhibit the activity of their target proteins, such as egfr . This inhibition can prevent cancer cell proliferation and spread .
Biochemical Pathways
Egfr, a potential target of this compound, is involved in several key cellular pathways, including the mapk, pi3k/akt, and jak/stat pathways . Inhibition of EGFR can disrupt these pathways, leading to decreased cell proliferation and increased apoptosis .
Result of Action
Similar compounds have been shown to exhibit potent anticancer activity . They achieve this by inhibiting the activity of their target proteins, leading to decreased cell proliferation and increased apoptosis .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carbonyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N9O2S/c1-5-26-14-11(22-23-26)13(18-8-19-14)25-6-10(7-25)15(27)21-17-20-9(2)12(29-17)16(28)24(3)4/h8,10H,5-7H2,1-4H3,(H,20,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWBHSGSMZLNTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4=NC(=C(S4)C(=O)N(C)C)C)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N9O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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